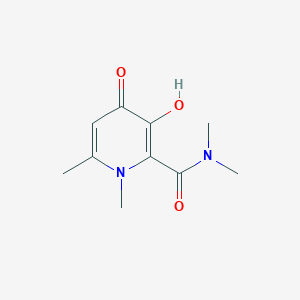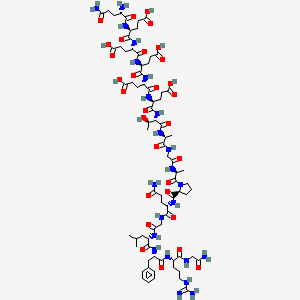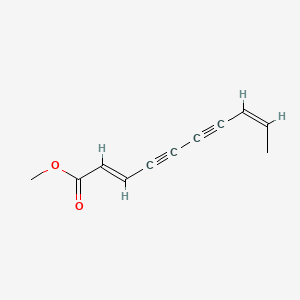
methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cis-3-penten-1-yne as a starting material . The reaction conditions often require the presence of catalysts and specific temperature settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters is crucial for achieving high purity and efficiency in industrial settings .
化学反応の分析
Types of Reactions
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated systems and the effects of multiple bonds on chemical behavior.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.
作用機序
The mechanism by which methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound modulates biological activity .
類似化合物との比較
Similar Compounds
Methyl (2E,4Z)-2,4-decadienoate: This compound has a similar structure but differs in the position of the double bonds.
Methyl (2E,8Z)-10-hydroxydeca-2,8-dien-4,6-diynoate: This compound includes a hydroxyl group, which can significantly alter its reactivity and applications.
Uniqueness
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying the effects of conjugated systems and exploring new chemical reactions and applications .
特性
CAS番号 |
23180-59-8 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC名 |
methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9+ |
InChIキー |
GXPDZHWFJLUFGY-PWGWRZEZSA-N |
異性体SMILES |
C/C=C\C#CC#C/C=C/C(=O)OC |
正規SMILES |
CC=CC#CC#CC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


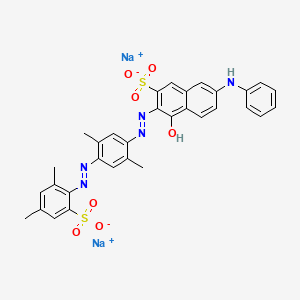
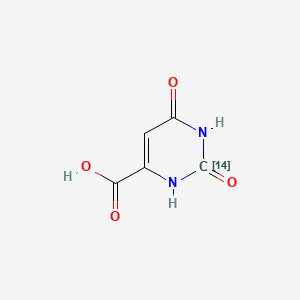
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
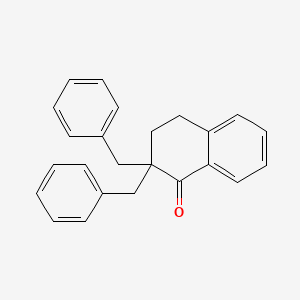
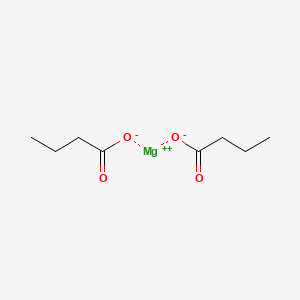
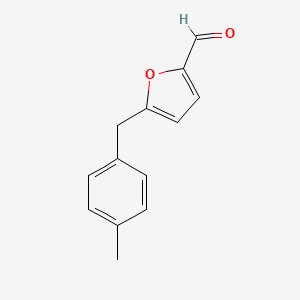
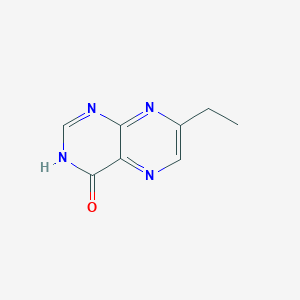
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
